1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE
Description
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methoxyphenoxy)-1-ethanone is a tricyclic dibenzoazepine derivative featuring a 10,11-dihydrodibenzoazepine core substituted with a 4-methoxyphenoxy-ethanone moiety.
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-19-12-14-20(15-13-19)27-16-23(25)24-21-8-4-2-6-17(21)10-11-18-7-3-5-9-22(18)24/h2-9,12-15H,10-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNHPIDMQBSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps. One common method starts with the preparation of the dibenzoazepine core, followed by the introduction of the methoxyphenoxy group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole and Tetrazole Derivatives
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone (): This analog replaces the 4-methoxyphenoxy group with a triazolylthio substituent. However, the sulfur atom in the thioether linkage could increase metabolic susceptibility compared to the ether linkage in the target compound .
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{5-[4-(dimethylamino)phenyl]-2H-tetrazol-2-yl}-1-propanone (): The tetrazole ring and dimethylaminophenyl group in this derivative likely improve solubility due to the polar tetrazole and basic amine.
Nitro and Amino Substituents
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-nitrophenoxy)ethanone (): The nitro group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the electron-donating methoxy group in the target compound.
- 1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-pyrrol-1-yl)ethan-1-one (): The amino group on the azepine ring and pyrrole substituent enhance hydrogen-bonding capacity. This compound demonstrated activity as a CAR inverse agonist, with LCMS data (MS+1=318.1) confirming synthetic feasibility .
Modifications on the Azepine Core
Acetylated Derivatives
- 5-Acetyliminodibenzyl (): This simpler acetylated analog (C16H15NO, MW 237.302 g/mol) lacks the phenoxy side chain, resulting in reduced steric bulk. The absence of the methoxy group may diminish receptor selectivity compared to the target compound .
Nitro and Dimethylamino Substitutions
- 1-(3,7-Dinitro-10,11-Dihydro-5H-Dibenzo[b,f]azepin-5-yl)Ethanone (): Dual nitro groups on the aromatic rings increase molecular polarity but may compromise bioavailability due to poor membrane permeability. Such derivatives are often intermediates for further functionalization .
- NMR data (δ 7.17–7.36 ppm for aromatic protons) confirm structural integrity .
Receptor Binding and Selectivity
- Analogs like N-(5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)butyramide () highlight the importance of side-chain flexibility in CAR inverse agonism. The target compound’s 4-methoxyphenoxy group may offer a balance between lipophilicity and polarity, optimizing receptor engagement .
- Imipramine derivatives () with dimethylaminopropyl chains exhibit antidepressant activity via monoamine reuptake inhibition. The ethanone side chain in the target compound may reduce off-target effects associated with traditional tricyclic amines .
Key Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
